4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate
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Overview
Description
4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₈N₄O₃S and a molecular weight of 298.36 g/mol It is characterized by the presence of a morpholine ring, a thiadiazole ring, and a piperidine carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate typically involves the reaction of morpholine with a thiadiazole derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as triethylamine . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques, such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or thiadiazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine or thiadiazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the morpholine or thiadiazole rings.
Scientific Research Applications
4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(4-Morpholinyl)-1,2,5-thiadiazol-3(2H)-one 1-oxide: A similar compound with a different functional group on the thiadiazole ring.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Another compound with a piperidine carboxylate group but different substituents.
Uniqueness
4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate is unique due to its specific combination of morpholine, thiadiazole, and piperidine carboxylate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H18N4O3S |
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Molecular Weight |
298.36 g/mol |
IUPAC Name |
(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) piperidine-1-carboxylate |
InChI |
InChI=1S/C12H18N4O3S/c17-12(16-4-2-1-3-5-16)19-11-10(13-20-14-11)15-6-8-18-9-7-15/h1-9H2 |
InChI Key |
GKOPFXFKPASEFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=NSN=C2N3CCOCC3 |
Origin of Product |
United States |
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